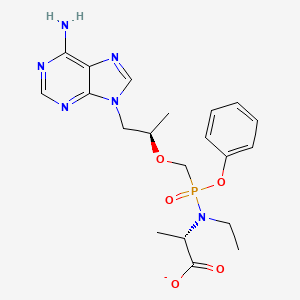
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is a chemical compound with the molecular formula C18H14NNaO2. It is known for its unique structure, which combines a naphthalene ring with a benzoyl group and an amino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate typically involves the reaction of 4-methylbenzoyl chloride with 3-amino-2-naphthol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Thiazole derivatives
Uniqueness
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is unique due to its specific combination of a naphthalene ring with a benzoyl and amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68556-20-7 |
|---|---|
Fórmula molecular |
C18H14NNaO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
sodium;3-[(4-methylbenzoyl)amino]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO2.Na/c1-12-6-8-13(9-7-12)18(21)19-16-10-14-4-2-3-5-15(14)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clave InChI |
SYBRNWVSBZOLJI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




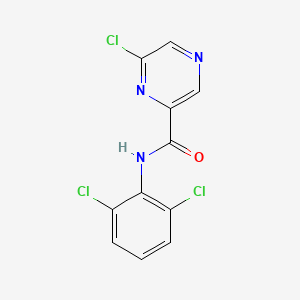
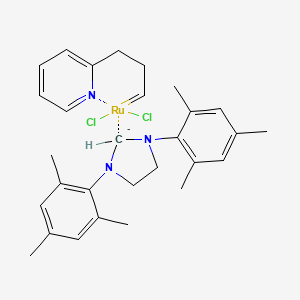
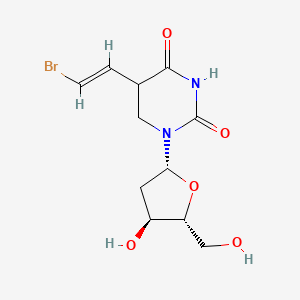

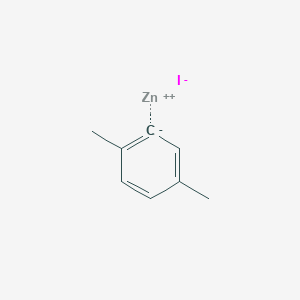
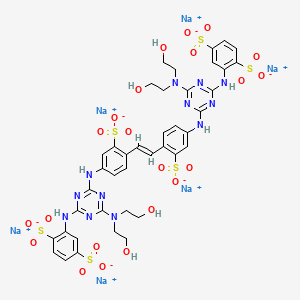
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
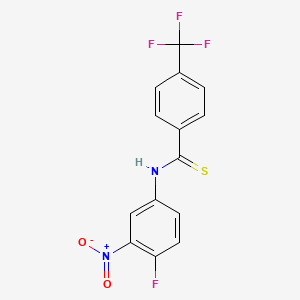

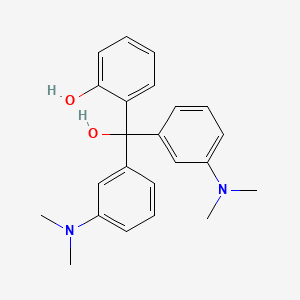
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
